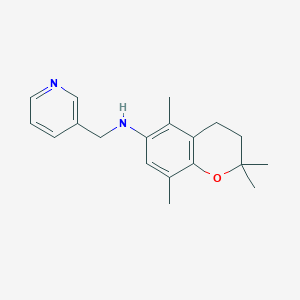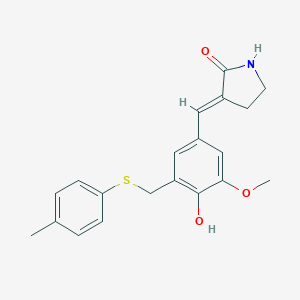
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme, CYP4A. It was first synthesized in 2000 by a group of researchers led by Dr. Nicos A. Petasis at the University of Southern California. Since its discovery, HET0016 has been extensively studied for its potential applications in various scientific fields.
Wirkmechanismus
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone works by selectively inhibiting the CYP4A enzyme, which is responsible for the production of vasoconstrictors such as thromboxane A2 and 20-hydroxyeicosatetraenoic acid (20-HETE). By inhibiting CYP4A, 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone reduces the production of these vasoconstrictors and promotes vasodilation.
Biochemische Und Physiologische Effekte
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of vasoconstrictors, promote vasodilation, and inhibit the growth of cancer cells. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its selectivity for the CYP4A enzyme. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other enzymes or pathways. However, one limitation of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cancer. Studies have shown that 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone inhibits the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cardiovascular disease, as it promotes vasodilation and inhibits the production of vasoconstrictors. Finally, further research is needed to determine the optimal dosing and administration of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
The synthesis of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone involves a multi-step process that includes the reaction of 4-methylthiobenzaldehyde with 3-methoxy-4-hydroxybenzaldehyde, followed by the addition of pyrrolidine and the removal of the protecting groups. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been extensively studied for its potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the incidence of tumors in animal models. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have potential applications in the treatment of cardiovascular disease, as it inhibits the production of vasoconstrictors and promotes vasodilation.
Eigenschaften
CAS-Nummer |
107788-15-8 |
|---|---|
Produktname |
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone |
Molekularformel |
C20H21NO3S |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-13-3-5-17(6-4-13)25-12-16-10-14(11-18(24-2)19(16)22)9-15-7-8-21-20(15)23/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23)/b15-9+ |
InChI-Schlüssel |
PQQIJMNPHIRWME-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)/C=C/3\CCNC3=O)OC)O |
SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
Synonyme |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl] methylidene]pyrrolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



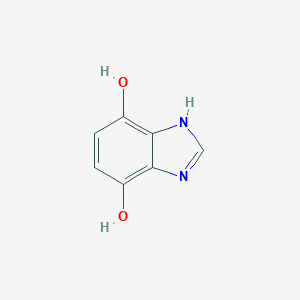
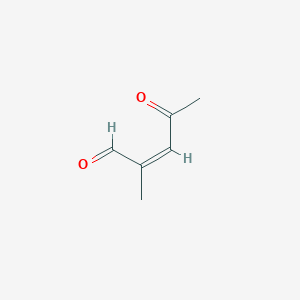
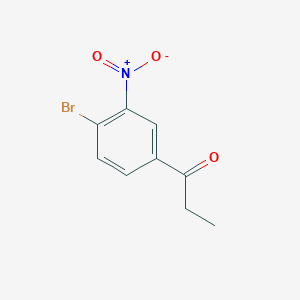
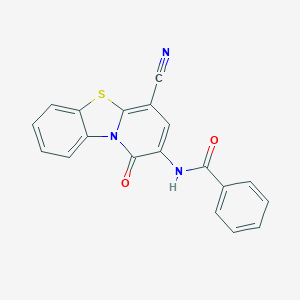
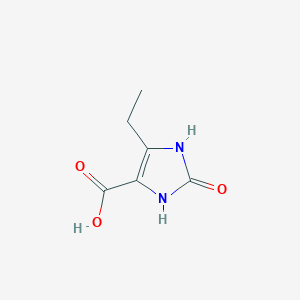
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
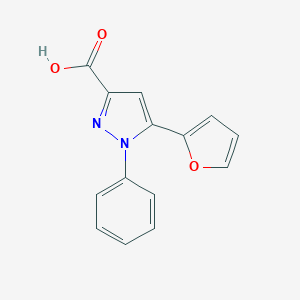

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

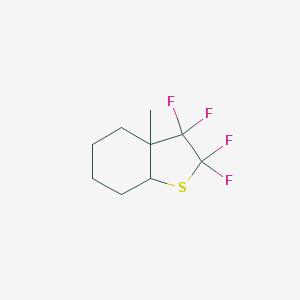
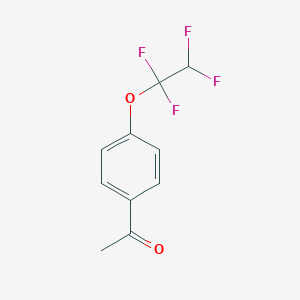
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
